molecular formula C7H4F3NO2 B6255700 2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid CAS No. 1823778-83-1

2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid

Cat. No.: B6255700
CAS No.: 1823778-83-1
M. Wt: 191.1
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Description

2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H4F3NO2. This compound is characterized by the presence of both difluoro and fluoropyridinyl groups, which contribute to its unique chemical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, bioavailability, and reactivity.

Preparation Methods

The synthesis of 2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid typically involves the introduction of fluorine atoms into the pyridine ring. One common method includes the reaction of 2,6-difluoropyridine with a suitable acetic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced bioavailability and stability.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid can be compared with other fluorinated pyridine derivatives such as 2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid. While both compounds share similar structural features, the presence of different substituents (e.g., methoxy vs. fluoropyridinyl) can lead to variations in their chemical reactivity and applications . The unique combination of difluoro and fluoropyridinyl groups in this compound makes it particularly valuable in specific research and industrial contexts .

Properties

CAS No.

1823778-83-1

Molecular Formula

C7H4F3NO2

Molecular Weight

191.1

Purity

95

Origin of Product

United States

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